
L-Aspartic acid beta-hydroxamate
Overview
Description
L-Aspartic acid beta-hydroxamate (C₄H₈N₂O₄, MW 148.12 g/mol, CAS 1955-68-6) is a non-proteinogenic amino acid derivative of L-aspartic acid. Its structure features a hydroxamic acid group (-NHOH) replacing the β-carboxyl group of aspartic acid, conferring unique chelating and inhibitory properties . This compound is primarily utilized in biochemical research, particularly as a substrate for measuring asparaginase enzyme activity and as an ergogenic supplement component influencing hormone secretion and exercise performance . It exhibits moderate aqueous solubility (62.5 mg/mL in water at 60°C) and is stored at -20°C to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Aspartic acid beta-hydroxamate can be synthesized through several methods. One common approach involves the hydroxylation of L-asparagine using specific reagents under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the selective addition of the hydroxyl group to the nitrogen atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve biocatalysis using asparagine synthetase enzymes. This method is advantageous due to its high efficiency and environmentally friendly nature. The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: L-Aspartic acid beta-hydroxamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form L-asparagine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion back to L-asparagine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Biochemical Properties
L-Aspartic acid beta-hydroxamate is known for its role as an inhibitor of specific enzymes, notably serine racemase. This enzyme is crucial in the conversion of L-serine to D-serine, which plays a significant role in neurotransmission and is associated with various neurological disorders. The compound's hydroxyl group enhances its reactivity, allowing it to interact with enzyme active sites effectively .
Key Points:
- Inhibition of Serine Racemase : Reduces D-serine levels, potentially mitigating neurodegenerative diseases.
- Interaction with Enzymes : Binds to active sites, disrupting normal enzymatic functions.
Scientific Research Applications
This compound has been studied across various fields:
Biochemistry
- Used as a precursor in synthesizing complex organic molecules.
- Investigated for its role in metabolic pathways involving amino acids.
Pharmacology
- Explored for therapeutic applications in treating neurodegenerative diseases by modulating neurotransmitter levels.
- Demonstrated anti-tumoral activity in studies involving leukemia cell lines .
Medicine
- Shown promise in reducing choroidal neovascularization (CNV) associated with age-related macular degeneration (AMD). In murine models, intravenous administration of L-ABH significantly decreased CNV volumes without adverse effects on retinal function .
Industrial Applications
- Utilized in pharmaceutical production and as a catalyst in chemical reactions due to its unique chemical properties .
Case Study 1: Anti-Tumoral Activity
A study compared the cytotoxic effects of L-ABH's D and L isomers on L5178Y leukemia cells. Both isomers exhibited comparable cytotoxicity, with concentrations above 1.2 mM leading to cell death. Notably, the D-isomer demonstrated a significantly higher therapeutic index compared to the L-isomer .
Isomer | Cytotoxic Concentration (mM) | LD10 | LD50 | LD90 |
---|---|---|---|---|
DAH | >1.2 | 3-4x greater than LAH | - | - |
LAH | >1.2 | - | - | - |
Case Study 2: Choroidal Neovascularization
In a murine model of AMD, L-ABH was administered intravenously to assess its effect on CNV. Results indicated a significant reduction in CNV volumes at doses of 6 mg/kg followed by 3 mg/kg on subsequent days. This study highlighted L-ABH's potential as an alternative therapy for AMD without the side effects associated with traditional anti-VEGF treatments .
Mechanism of Action
The mechanism of action of L-Aspartic acid beta-hydroxamate involves its interaction with specific enzymes and molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-Aspartic Acid
Structural Differences : L-Aspartic acid retains both α- and β-carboxyl groups, unlike the hydroxamate modification in L-aspartic acid beta-hydroxamate.
Physicochemical Properties :
- Solubility : Highly water-soluble (>100 mg/mL) without heating, contrasting with the hydroxamate derivative’s requirement for warming .
Applications : Integral to protein synthesis and metabolic pathways (e.g., urea cycle), unlike the specialized enzymatic and supplemental roles of its hydroxamate counterpart .
L-Glutamic Acid
Structural Differences : L-Glutamic acid has an additional methylene group in its side chain, elongating its structure compared to aspartic acid derivatives.
Physicochemical Properties :
- Thermal Behavior: Orthorhombic crystal structure with anisotropic thermal expansion, differing from the monoclinic contraction of L-aspartic acid and its derivatives .
- Solubility : Similar high aqueous solubility but distinct pH-dependent behavior due to the longer side chain.
Applications : Primarily a neurotransmitter and flavor enhancer (MSG), whereas the hydroxamate derivative is niche in enzyme assays .
DL-Aspartic Acid
Structural Differences : Racemic mixture (D- and L-enantiomers) vs. the enantiomerically pure L-form of the hydroxamate.
Physicochemical Properties :
- Thermal Behavior : Exhibits negative thermal expansion similar to L-aspartic acid but with altered tensor parameters due to racemic crystal packing .
- Solubility : Comparable to L-aspartic acid but may show differential crystallization kinetics.
Applications : Less biologically active than the L-form hydroxamate, which is optimized for targeted enzyme interactions .
L-Aspartic Acid Beta-Benzyl Ester Alpha-Amide Hydrochloride
Structural Differences : Ester (benzyl) and amide modifications enhance stability and solubility via hydrochloride salt formation .
Physicochemical Properties :
- Stability : Hydrochloride salt form improves shelf life compared to the free base hydroxamate .
Applications : Used in pharmaceutical research for peptide synthesis, contrasting with the hydroxamate’s role in enzyme assays .
L-Asparagine, N-Hydroxy-
Structural Differences : Asparagine-derived with a hydroxamic acid group, differing in side chain (amide vs. carboxyl).
Physicochemical Properties :
- Hydrogen Bonding: Similar hydrogen-bonding capacity (4 donors, 5 acceptors) but altered polarity due to the amide group .
- Solubility: Likely higher in DMSO than the hydroxamate derivative, which is insoluble in DMSO . Applications: Potential overlap in metal chelation but distinct biological targets due to structural variance .
Comparative Data Table
Biological Activity
L-Aspartic acid beta-hydroxamate (LAH) is a derivative of aspartic acid that has garnered attention in various fields of biomedical research due to its unique biological activities. This compound has been studied for its roles in neurochemistry, antibacterial properties, and potential therapeutic applications in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of LAH, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its hydroxamate functional group attached to the beta carbon of aspartic acid. This modification enhances its interaction with biological targets, particularly enzymes involved in neurotransmitter synthesis and bacterial metabolism.
Biological Activities
1. Antibacterial Activity
LAH exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. Research indicates that LAH can inhibit bacterial growth by disrupting essential metabolic pathways. A study demonstrated that LAH showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
2. Neuroprotective Effects
LAH functions as a competitive inhibitor of serine racemase, an enzyme that converts L-serine to D-serine, a co-agonist at N-methyl-D-aspartate (NMDA) receptors. Inhibition of this enzyme may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. A study using 5XFAD mouse models indicated that LAH treatment resulted in decreased levels of D-serine and reduced neuroinflammation markers .
3. Antioxidant Activity
The antioxidant capacity of LAH has been evaluated through various assays, including the DPPH radical scavenging test. At a concentration of 0.2 mM, LAH exhibited approximately 93.58% inhibition of DPPH radicals, indicating strong antioxidant activity . This property suggests potential applications in mitigating oxidative stress-related conditions.
4. Anti-cancer Properties
LAH has shown promise as an anti-cancer agent, particularly against leukemia cells. In vitro studies demonstrated that both L- and D-isomers of aspartic acid beta-hydroxamate inhibited the proliferation of L5178Y murine leukemia cells with IC50 values indicating significant cytotoxicity . Further research is warranted to explore its mechanisms of action in cancer cell lines.
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Models
In a controlled experiment involving 5XFAD mice treated with LAH for 24 hours, significant reductions in amyloid-beta plaque formation were observed compared to untreated controls. Behavioral assessments indicated improved cognitive function in treated mice, suggesting that LAH may play a role in neuroprotection through modulation of NMDA receptor activity .
Case Study 2: Antibacterial Efficacy
A series of experiments tested the antibacterial efficacy of LAH against clinical isolates from patients with infections. Results showed that LAH effectively inhibited growth in 70% of tested strains, highlighting its potential as a novel antibacterial agent .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for quantifying L-Aspartic Acid Beta-Hydroxamate (AHA) in enzymatic assays?
AHA is commonly used as a substrate analog in asparaginase (ASNase) activity assays. A standard protocol involves preparing a 10 mM AHA solution in 50 mM MOPS buffer (pH 7.2) with 0.015% bovine serum albumin (BSA). Plasma samples (10 µL) are incubated with the AHA solution (90 µL) at 37°C for 40 minutes, followed by reaction termination with trichloroacetic acid. Activity is quantified by measuring ammonia release via fluorometric or colorimetric methods .
Q. How can researchers ensure reproducibility in AHA-based enzyme kinetics studies?
Key steps include:
- Standardizing buffer composition (e.g., MOPS buffer pH 7.2) to maintain enzyme stability.
- Pre-warming substrates (AHA) and samples to 37°C before initiating reactions.
- Including reference standards (e.g., recombinant ASNase with known activity) for calibration.
- Validating assay linearity across time and substrate concentrations to avoid saturation effects .
Q. What are the common pitfalls in synthesizing this compound derivatives?
Synthesis challenges include:
- Coupling efficiency : Ensuring complete reaction between aspartic acid and hydroxylamine derivatives, monitored via HPLC or mass spectrometry.
- Purification : Removing unreacted reagents using ion-exchange chromatography or precipitation.
- Stability : Storing derivatives at -20°C in anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How does AHA’s binding affinity compare to natural substrates in ASNase inhibition studies?
AHA acts as a competitive inhibitor of ASNase, with inhibition constants (Ki) typically in the micromolar range. For example, L-aspartic acid (a structural analog) exhibits competitive inhibition (Ki = 80 µM) at micromolar asparagine concentrations, while millimolar asparagine levels reduce substrate affinity due to allosteric effects. AHA’s hydroxamate group enhances binding via coordination with active-site metal ions, improving inhibitory potency .
Q. What methodologies resolve discrepancies in AHA’s inhibition kinetics across different experimental models?
Discrepancies may arise from:
- Enzyme isoforms : Eukaryotic vs. bacterial ASNase may exhibit varying sensitivity to AHA.
- Assay conditions : Differences in pH, temperature, or cofactors (e.g., divalent cations) alter kinetic parameters.
- Data normalization : Expressing activity as a percentage of control (e.g., untreated enzyme) and using nonlinear regression for IC50/EC50 calculations improves cross-study comparability .
Q. How can AHA be utilized to study dual-binding mechanisms in amino acid-metabolizing enzymes?
AHA’s dual-binding behavior (active-site and allosteric interactions) can be probed via:
- Isothermal titration calorimetry (ITC) : To quantify binding affinities and thermodynamic parameters.
- Site-directed mutagenesis : Targeting residues in the active site (e.g., Thr-12 in Erwinia ASNase) or putative allosteric regions.
- Kinetic modeling : Fitting data to two-site binding models to distinguish contributions of primary vs. secondary binding .
Q. What statistical approaches are recommended for analyzing dose-response data in AHA inhibition studies?
Use nonlinear regression (e.g., GraphPad Prism) to fit data to the Hill equation:
Where = Hill coefficient. Validate model robustness via bootstrapping or Akaike’s information criterion (AIC). Report 95% confidence intervals for IC50 values .
Q. Methodological Resources
- Enzyme activity protocols : Refer to Lanvers et al. (2016) for ASNase assay optimization .
- Synthetic routes : Coupling methods for hydroxamate derivatives are detailed in peptide synthesis literature .
- Data validation : Follow guidelines from Analytical and Bioanalytical Chemistry for assay reproducibility and statistical rigor .
Properties
IUPAC Name |
(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYVTTSIVDYQSO-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955-68-6, 8029-76-3 | |
Record name | L-Asparagine, N-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylated lecithin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032332 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.